[1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
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Overview
Description
[1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine ring and a piperazine ring, both of which are common structures in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine precursors. One common method involves the acylation of piperidine with 2-methylbenzoyl chloride, followed by the coupling of the resulting intermediate with 4-phenylpiperazine under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
[1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine or piperazine derivatives.
Substitution: Alkylated piperidine or piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine
Its structure suggests it may interact with neurotransmitter receptors or transporters, making it a candidate for further pharmacological studies .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of [1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as neurotransmitter receptors or enzymes. The piperidine and piperazine rings may facilitate binding to these targets, leading to modulation of their activity . Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine: Shares the piperidine ring but lacks the piperazine moiety.
[4-(3-Aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)methanone: Contains a similar piperidine structure but with different substituents.
Uniqueness
The uniqueness of [1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone lies in its dual piperidine and piperazine rings, which provide a versatile framework for chemical modifications and potential pharmacological activities. This dual-ring structure is less common and offers unique opportunities for drug design and synthesis .
Properties
IUPAC Name |
[1-(2-methylbenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-19-7-5-6-10-22(19)24(29)26-13-11-20(12-14-26)23(28)27-17-15-25(16-18-27)21-8-3-2-4-9-21/h2-10,20H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBFWUQLRGDIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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